2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide
Description
2,5-Dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide is a benzamide derivative characterized by a 2,5-dichlorinated benzoyl core and an ethoxyphenoxyethyl side chain. The ethoxyphenoxyethyl group introduces enhanced lipophilicity compared to simpler alkyl or methoxy substituents, which may influence bioavailability and target binding.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-2-22-13-4-6-14(7-5-13)23-10-9-20-17(21)15-11-12(18)3-8-16(15)19/h3-8,11H,2,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQJFHQNRURPQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-(4-ethoxyphenoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated values based on structural analogs. †Predicted using fragment-based methods.
Key Observations :
- Lipophilicity: The ethoxyphenoxyethyl group in the target compound likely increases logP compared to methoxy analogs (e.g., Rip-B, Rip-D) due to the longer ethoxy chain and aromatic ether linkage. This could enhance membrane permeability but reduce aqueous solubility .
- Molecular Weight : The target compound’s higher molecular weight (~370 vs. ~256–295 for others) may limit blood-brain barrier penetration, making it more suitable for agrochemical use .
Biological Activity
2,5-Dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
The compound is synthesized through the reaction of 2,5-dichlorobenzoyl chloride with 2-(4-ethoxyphenoxy)ethylamine in the presence of a base like triethylamine. This reaction typically occurs in organic solvents such as dichloromethane, followed by purification methods such as recrystallization or column chromatography to yield the final product in good purity and yield .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit the activity of certain enzymes involved in cell proliferation, which is crucial for its potential anticancer properties. The exact molecular pathways remain under investigation, but preliminary studies suggest that it may act on receptors or enzymes related to disease processes .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The compound has shown a MIC of 2.57 µg/ml against Bacillus subtilis and 1.0 µg/ml against Candida albicans, highlighting its efficacy as an antibacterial and antifungal agent .
- Broad Spectrum : It has demonstrated effectiveness against various pathogens, including Aspergillus niger and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Studies have suggested potential anticancer properties due to its ability to inhibit cell proliferation:
- Cell Line Studies : In vitro studies using cancer cell lines have indicated that the compound can reduce cell viability significantly, suggesting its role as a potential chemotherapeutic agent .
- Mechanistic Insights : The compound's interaction with specific signaling pathways involved in cancer progression is an area of active research, aiming to elucidate how it may inhibit tumor growth .
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated antibacterial activity against Bacillus subtilis | MIC assays |
| Study 2 | Showed cytotoxic effects on cancer cell lines | MTT assay |
| Study 3 | Investigated the mechanism of action via enzyme inhibition | Enzyme assays |
Toxicity and Safety Profile
Preliminary toxicity studies suggest that this compound is relatively safe for human use; however, comprehensive toxicological assessments are still necessary. Studies indicate no significant adverse effects at therapeutic doses, but further research is needed to evaluate its impact on non-target organisms .
Applications
The compound's diverse biological activities suggest several potential applications:
- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development.
- Agricultural Use : Given its antibacterial properties, it may be utilized as a biopesticide or herbicide.
- Analytical Chemistry : The compound can serve as a standard in analytical methods for detecting similar compounds in environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
